2-(4-Nitrophenyl)Benzo[D]Thiazole
Overview
Description
2-(4-Nitrophenyl)Benzo[D]Thiazole is a heterocyclic compound that features a benzothiazole ring fused with a nitrophenyl group. This compound is part of the larger class of benzothiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including analgesic and anti-inflammatory effects .
Mode of Action
It’s known that thiazole derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiazole derivatives are known to impact a variety of biochemical pathways, depending on their specific targets .
Result of Action
Thiazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities .
Biochemical Analysis
Biochemical Properties
2-(4-Nitrophenyl)Benzo[D]Thiazole plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in oxidative stress responses, such as superoxide dismutase and glutathione peroxidase . These interactions suggest that this compound may have potential as an antioxidant agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in apoptosis and cell proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of enzymes involved in the oxidative stress response, thereby reducing the levels of reactive oxygen species . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to a decrease in its biological activity . Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as antioxidant activity and inhibition of cell proliferation . At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in oxidative stress responses and cellular metabolism . For example, it can modulate the activity of enzymes involved in the detoxification of reactive oxygen species, leading to changes in metabolic flux and metabolite levels.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . This compound can accumulate in certain tissues, leading to localized effects on cellular function.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, it can localize to the mitochondria, where it influences mitochondrial function and oxidative stress responses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)Benzo[D]Thiazole typically involves the condensation of 2-aminobenzenethiol with 4-nitrobenzaldehyde. This reaction is often carried out in the presence of a catalyst such as copper or under acidic conditions to facilitate the formation of the benzothiazole ring . The reaction conditions may vary, but common methods include refluxing in toluene or using ethanol as a solvent with heating .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and eco-friendly methods. For instance, the use of green chemistry principles, such as employing imidazolium chloride as a promoter, can enhance the yield and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)Benzo[D]Thiazole undergoes various chemical reactions, including:
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions due to the presence of the benzothiazole ring.
Common Reagents and Conditions
Reduction: Hydrogen gas with a catalyst or tin(II) chloride in ethanol.
Substitution: Various electrophiles or nucleophiles depending on the desired substitution.
Major Products
Reduction: 2-(4-Aminophenyl)Benzo[D]Thiazole.
Substitution: Depending on the substituents introduced, various derivatives of the benzothiazole ring can be formed.
Scientific Research Applications
2-(4-Nitrophenyl)Benzo[D]Thiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
- 2-PhenylBenzo[D]Thiazole
- 2-(4-Methylphenyl)Benzo[D]Thiazole
- 2-(4-Chlorophenyl)Benzo[D]Thiazole
Uniqueness
2-(4-Nitrophenyl)Benzo[D]Thiazole is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity compared to other benzothiazole derivatives. This makes it particularly valuable in research focused on developing new therapeutic agents and materials .
Properties
IUPAC Name |
2-(4-nitrophenyl)-1,3-benzothiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-15(17)10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)18-13/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJBDGQLLLLBGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90356629 | |
Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-34-4 | |
Record name | 2-(4-Nitrophenyl)Benzo[D]Thiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90356629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the nitro group in 2-(4-Nitrophenyl)Benzo[D]Thiazole in the synthesis of the anticancer derivatives?
A1: The research article utilizes this compound as a starting material to synthesize a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives. The nitro group in the starting material plays a crucial role as it undergoes reduction to an amine group. This newly formed amine group at the 4th position of the phenyl ring then serves as a site for further modifications, allowing the introduction of various substituted phenyl groups. This synthetic strategy enables the exploration of structure-activity relationships by examining how different substituents on this phenyl ring influence the anticancer activity of the resulting compounds [].
Q2: What were the key findings regarding the anticancer activity of the synthesized benzothiazole derivatives?
A2: The study synthesized a series of 2-(4-aminophenyl)-6-fluoro-N-(substituted-phenyl)benzo[d]thiazol-7-amine derivatives, utilizing this compound as a precursor. These derivatives were then evaluated for their in vitro cytotoxicity against murine Ehrlich Ascites Carcinoma (EAC) and two human cancer cell lines, MCF-7 (breast cancer) and HeLa (cervical cancer). The research demonstrated that these novel benzothiazole derivatives exhibited varying degrees of anticancer activity against the tested cell lines []. While the specific structure-activity relationships were not fully elucidated in the provided abstract, this finding highlights the potential of this class of compounds as anticancer agents and warrants further investigation.
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